molecular formula C14H22N2O2 B2436180 N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide CAS No. 2411257-91-3

N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide

Cat. No.: B2436180
CAS No.: 2411257-91-3
M. Wt: 250.342
InChI Key: DGBDXBMKOJZYSW-UHFFFAOYSA-N
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Description

N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond adjacent to a nitrogen atom. Ynamides are known for their unique reactivity and have been widely studied for their applications in organic synthesis, particularly in the formation of amides and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide typically involves the reaction of an appropriate piperidine derivative with a but-2-ynoic acid derivative under specific conditions. One common method involves the use of coupling reagents such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers or continuous flow reactors. These methods allow for the efficient and scalable production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or osmium tetroxide for oxidation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ynamide may yield diketones, while reduction may produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide involves the activation of the carbon-carbon triple bond by the adjacent nitrogen atom. This activation facilitates various chemical reactions, including nucleophilic addition and substitution. The compound’s unique structure allows it to act as an effective coupling reagent, promoting the formation of amide bonds without racemization .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide include other ynamides such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other ynamides. Its ability to form racemization-free amide bonds makes it particularly valuable in peptide synthesis .

Properties

IUPAC Name

N-(3-ethyl-1-propanoylpiperidin-4-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-4-7-13(17)15-12-8-9-16(14(18)6-3)10-11(12)5-2/h11-12H,5-6,8-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBDXBMKOJZYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1NC(=O)C#CC)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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